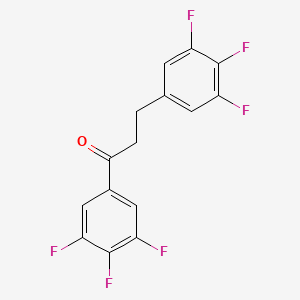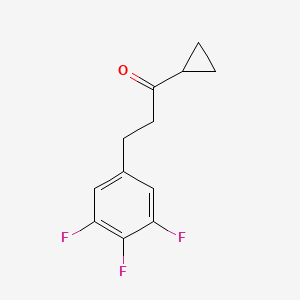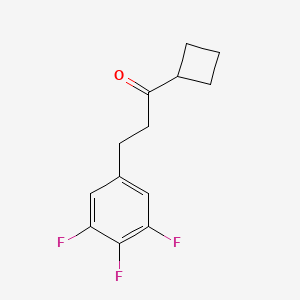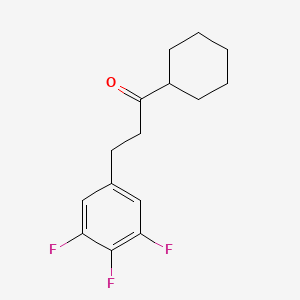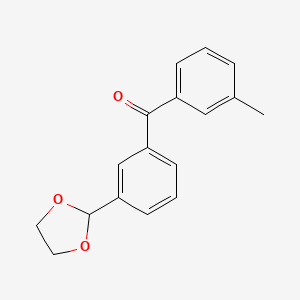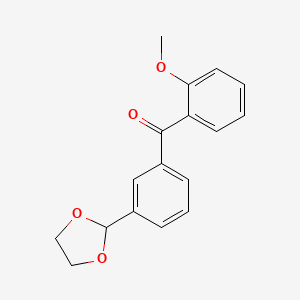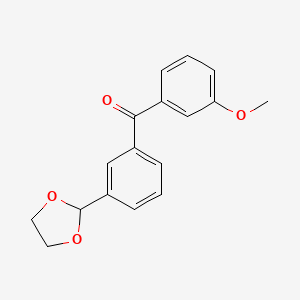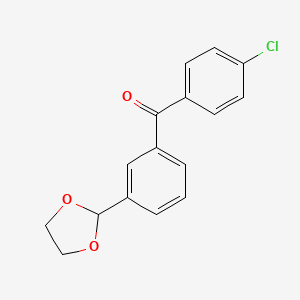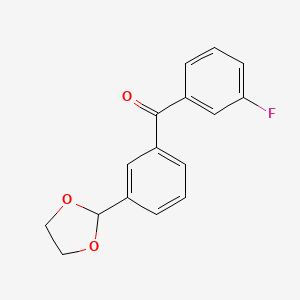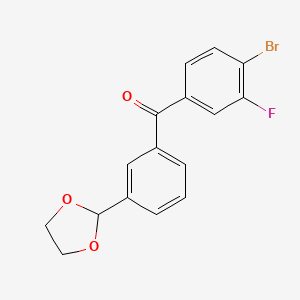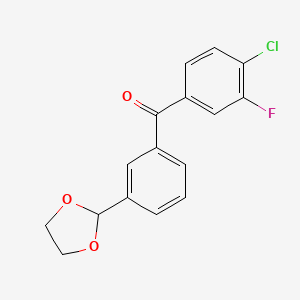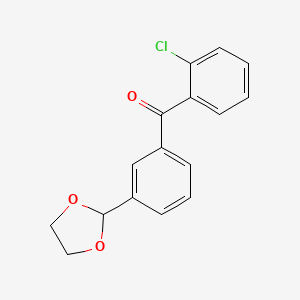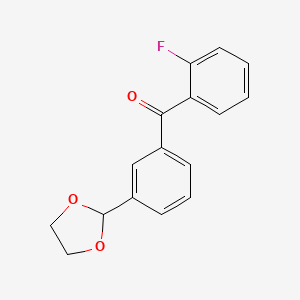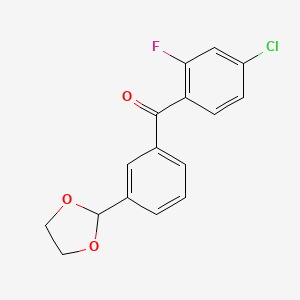
2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” is a chemical compound that contains a thiadiazole moiety . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and more .
Synthesis Analysis
The synthesis of “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” involves the Hurd–Mori reaction . This reaction involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” is characterized by the presence of a thiadiazole ring, which is a bioisostere of pyrimidine . This structure allows the compound to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” include bromination with N-bromosuccinimide under conditions of radical initiation . This leads to a labile 2-bromomethyl derivative, which rearranges to 2-(1,2,3-thiadiazol-4-yl)-4-bromo-5-methylthiophene in the presence of proton donors or when heated .Applications De Recherche Scientifique
Antiviral Properties
- A study utilized a derivative of 1,3,4-thiadiazole in the synthesis of compounds to inhibit the main protease of COVID-19, indicating potential antiviral applications (Rashdan et al., 2021).
Corrosion Inhibition
- Thiadiazole derivatives have been studied as corrosion inhibitors for mild steel in sulfuric acid solutions. Certain derivatives demonstrated significant protective effects, suggesting their use in anti-corrosion applications (Shein et al., 2019).
Antimicrobial and Antiproliferative Properties
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed strong antimicrobial activity against specific strains and exhibited cytotoxicity on cancer cell lines, which could be relevant in developing new therapeutic agents (Gür et al., 2020).
Fungicidal and Antiviral Activities
- Research on 5-methyl-1,2,3-thiadiazoles synthesized through the Ugi reaction revealed significant antiviral and fungicidal activities. This finding is crucial for developing new pesticides with diverse biological activities (Zheng et al., 2010).
Photodynamic Therapy
- Certain thiadiazole derivatives have been examined for their potential as photosensitizers in photodynamic therapy, a treatment method for cancer, due to their singlet oxygen quantum yield (Pişkin et al., 2020).
Antihypertensive Agents
- Synthesis and reactions of thiadiazoles have shown promise as antihypertensive α-blocking agents, which could be valuable in developing new medications for hypertension (Abdel-Wahab et al., 2008).
Orientations Futures
Thiadiazole derivatives, including “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline”, have shown significant therapeutic potential . They are studied mainly as platforms for creating medicinal remedies . Therefore, future research could focus on further exploring the therapeutic potential of this compound and developing new drugs based on its structure.
Propriétés
IUPAC Name |
2-methyl-5-(thiadiazol-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-2-3-7(4-8(6)10)9-5-13-12-11-9/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGISCGZTWJRHGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSN=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

